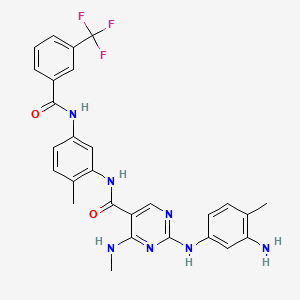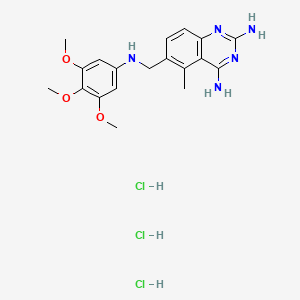
CM03
Overview
Description
CM03 is a potent ligand for DNA G-quadruplexes, which are four-stranded DNA structures. This compound has shown significant potential in stabilizing these structures, leading to the downregulation of genes containing G-quadruplex sequences. This compound has selective potency for pancreatic cancer cells, making it a promising candidate for cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CM03 involves the preparation of a trisubstituted naphthalene diimide compound. The synthetic route typically includes the following steps:
Formation of Naphthalene Diimide Core: The core structure is synthesized through a series of condensation reactions involving naphthalene derivatives.
Substitution Reactions: The core is then subjected to substitution reactions to introduce various functional groups, enhancing its binding affinity to G-quadruplexes.
Purification: The final product is purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route described above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification processes. The use of automated synthesis and purification systems can further enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
CM03 primarily undergoes the following types of reactions:
Binding to G-quadruplexes: this compound binds to G-quadruplex structures in DNA, stabilizing them and preventing their unwinding.
Interaction with DNA and Chromatin: The compound induces double-strand break events due to torsional strain on DNA and chromatin structure.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include naphthalene derivatives, various substituents for functionalization, and solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major product formed from the reactions involving this compound is the stabilized G-quadruplex structure in DNA. This stabilization leads to the downregulation of genes containing G-quadruplex sequences, which can have significant implications in cancer treatment .
Scientific Research Applications
CM03 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool to study the structure and function of G-quadruplexes in DNA.
Biology: In biological research, this compound is used to investigate the effects of G-quadruplex stabilization on cellular processes.
Medicine: this compound has shown selective potency for pancreatic cancer cells, making it a promising candidate for cancer therapy.
Industry: In the pharmaceutical industry, this compound is being explored for its potential as a therapeutic agent.
Mechanism of Action
CM03 exerts its effects by stabilizing DNA G-quadruplex structures. The mechanism involves the following steps:
Binding to G-quadruplexes: this compound binds to the G-quadruplex structures in DNA, stabilizing them and preventing their unwinding.
Downregulation of Genes: The stabilization of G-quadruplexes leads to the downregulation of genes containing these sequences, affecting their expression.
Induction of DNA Damage: The binding of this compound induces double-strand break events due to torsional strain on DNA and chromatin structure, leading to cell growth arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
QN-302: A tetrasubstituted naphthalene diimide compound that also binds to G-quadruplex DNA structures.
SOP1247: Another analog of CM03 with a similar structure but differing by the presence of a methoxy substituent.
Uniqueness of this compound
This compound is unique in its selective potency for pancreatic cancer cells and its ability to stabilize G-quadruplex structures. Its distinct mechanism of action, involving the downregulation of genes containing G-quadruplex sequences, sets it apart from other similar compounds. Additionally, this compound has shown efficacy in gemcitabine-resistant pancreatic cancer cell lines, highlighting its potential as a therapeutic agent .
Properties
CAS No. |
2101208-44-8 |
|---|---|
Molecular Formula |
C34H44N6O6 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
14-hydroxy-6,13-bis(3-morpholin-4-ylpropyl)-10-(2-pyrrolidin-1-ylethylimino)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione |
InChI |
InChI=1S/C34H44N6O6/c41-31-24-5-6-25-29-28(24)26(33(43)39(31)12-3-10-37-15-19-45-20-16-37)23-27(35-7-14-36-8-1-2-9-36)30(29)34(44)40(32(25)42)13-4-11-38-17-21-46-22-18-38/h5-6,23,42H,1-4,7-22H2 |
InChI Key |
WHLXIQNGOLIDJQ-UHFFFAOYSA-N |
SMILES |
O=C(N(CCCN1CCOCC1)C(C2=C3C4=C(C(N5CCCN6CCOCC6)=O)C=C2NCCN7CCCC7)=O)C3=CC=C4C5=O |
Canonical SMILES |
C1CCN(C1)CCN=C2C=C3C4=C(C=CC5=C(N(C(=O)C2=C54)CCCN6CCOCC6)O)C(=O)N(C3=O)CCCN7CCOCC7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CM03; CM-03; CM 03. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














